3-Amino-3-phenylbutan-2-onehydrochloride
Description
Contextualization of Aminoketones in Contemporary Synthetic Strategies
Aminoketones, particularly α-amino ketones, are fundamental building blocks in the synthesis of a wide array of more complex molecules, including amino alcohols, diamines, and various heterocyclic systems. nih.govresearchgate.net Their importance is underscored by their presence in numerous natural products and pharmaceutical agents. nih.govresearchgate.net Contemporary synthetic strategies increasingly focus on the efficient and stereoselective synthesis of these motifs.
Modern synthetic methods for α-amino ketones often aim to overcome the limitations of classical approaches, such as the nucleophilic substitution of α-haloketones which can involve hazardous reagents and multiple steps. rsc.org Current research highlights methodologies like the direct amination of ketones, asymmetric hydrogenations, and various rearrangement reactions to afford these valuable compounds with high efficiency and stereocontrol. rsc.org The development of catalytic asymmetric methods is particularly crucial for accessing enantioenriched α-amino ketones, which are often required for pharmaceutical applications. nih.gov
Significance of Substituted Butanone Derivatives in Organic Synthesis
The butanone framework is a common scaffold in organic chemistry, and its derivatives are utilized in a myriad of applications. Substituted butanones, depending on their functionalization, can serve as precursors to a wide range of important molecules. For instance, asymmetric synthesis involving butanone derivatives can lead to the formation of chiral alcohols, amines, and other stereochemically rich structures.
The presence of both a phenyl group and an amino group on the butanone backbone, as in the case of 3-amino-3-phenylbutan-2-one, introduces significant potential for diverse chemical transformations. The phenyl group can influence the reactivity of the molecule through electronic and steric effects, and it can also be a site for further functionalization. The amino group provides a handle for peptide coupling, N-alkylation, and the formation of various nitrogen-containing heterocycles.
Structural Features and Reactivity Implications of 3-Amino-3-phenylbutan-2-one Hydrochloride
3-Amino-3-phenylbutan-2-one hydrochloride possesses a unique set of structural features that dictate its potential reactivity. The molecule has a stereocenter at the C3 position, where both the amino group and the phenyl group are attached. This tertiary α-carbon is sterically hindered, which can influence the accessibility of the adjacent carbonyl group and the amino group to incoming reagents.
The hydrochloride salt form enhances the stability and water solubility of the compound, making it easier to handle and potentially influencing its reactivity in certain solvent systems. The primary amino group is a nucleophile and a base, while the ketone carbonyl group is an electrophilic site. The proximity of these two functional groups can lead to interesting intramolecular reactions or specific chelation behavior with metal catalysts.
The reactivity of α-amino ketones is rich and varied. The ketone moiety can undergo nucleophilic addition, reduction to the corresponding amino alcohol, or be used in the formation of imines and enamines. The amino group can be acylated, alkylated, or participate in condensation reactions. The combination of these functionalities in a single molecule makes 3-amino-3-phenylbutan-2-one a versatile building block for the synthesis of more complex molecular targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-3-phenylbutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)10(2,11)9-6-4-3-5-7-9;/h3-7H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHZCYAEUXGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43129-61-9 | |
| Record name | 3-amino-3-phenylbutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Amino 3 Phenylbutan 2 One Hydrochloride
Intrinsic Reactivity of the Aminoketone Functional Group
The juxtaposition of a nucleophilic amino group and an electrophilic carbonyl group within the same molecule gives rise to a rich and varied chemical reactivity.
Oxidative Transformations Leading to Modified Carbonyl and Carboxylic Acid Entities
The oxidation of α-aminoketones can proceed via several pathways, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group.
One significant oxidative pathway is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids. wikipedia.orgorganicchemistrytutor.com For 3-amino-3-phenylbutan-2-one, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent groups. The general order of migratory ability is tertiary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the C3 carbon bearing the phenyl and amino groups has a higher migratory aptitude than the methyl group (C1). Therefore, the phenyl-bearing group would preferentially migrate, leading to the formation of an ester derivative. The reaction proceeds via the formation of a Criegee intermediate. wikipedia.org
Other oxidative reactions can target the α-carbon. For instance, oxidative amination processes can introduce nitrogen functionalities. nih.govacs.org While the target molecule is already an α-aminoketone, related oxidative processes could lead to further modifications or degradation. Oxidative cleavage can also occur, potentially leading to the formation of carboxylic acids. For example, α-amino ketones can be oxidized to form α-amino acids. nih.gov
Table 1: Potential Oxidative Transformations
| Reagent(s) | Transformation | Potential Product(s) |
| Peroxyacids (e.g., mCPBA) | Baeyer-Villiger Oxidation | Ester derivative |
| Strong Oxidants (e.g., KMnO4) | C-C Bond Cleavage | Benzoic acid, Acetic acid |
| Specific Oxidizing Systems | Oxidation of ketone/amine | Dicarbonyl compounds, α-amino acid derivatives |
Reductive Conversions to Corresponding Amine and Alcohol Derivatives
The carbonyl group of 3-amino-3-phenylbutan-2-one is susceptible to reduction, leading primarily to the corresponding amino alcohol. This transformation is of significant interest as chiral 1,2-amino alcohols are valuable building blocks in organic synthesis. rsc.org
The reduction of the ketone can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Due to the existing chiral center at C3, this reduction creates a new stereocenter at C2, resulting in the formation of diastereomeric amino alcohols (syn and anti). The stereoselectivity of the reduction can often be influenced by the choice of reagent and reaction conditions. Chiral catalysts or reagents can be employed to achieve high enantioselectivity. nih.govwikipedia.org
Alternatively, complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be accomplished under specific conditions. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (N₂H₄) under strong basic conditions, or the Clemmensen reduction, which uses a zinc-mercury amalgam in concentrated hydrochloric acid, are standard methods for this conversion. vedantu.comstackexchange.com The choice between these methods depends on the stability of the substrate to acidic or basic conditions. quora.comquora.comvedantu.com Given that the starting material is a hydrochloride salt, the Clemmensen reduction might be compatible, while the Wolff-Kishner reduction would require prior neutralization.
Table 2: Reductive Conversion Pathways
| Reagent(s) | Transformation | Product Type |
| NaBH₄, LiAlH₄ | Carbonyl Reduction | 1,2-Amino alcohol |
| H₂/Catalyst (e.g., Pd, Pt) | Catalytic Hydrogenation | 1,2-Amino alcohol |
| Zn(Hg), HCl (Clemmensen) | Deoxygenation | Substituted phenylethylamine |
| N₂H₄, KOH (Wolff-Kishner) | Deoxygenation | Substituted phenylethylamine |
Nucleophilic and Electrophilic Substitution Reactions at Key Structural Positions
The structure of 3-amino-3-phenylbutan-2-one offers several sites for substitution reactions.
Nucleophilic Reactions: The primary amine group is nucleophilic and can react with electrophiles. For example, it can undergo alkylation or acylation. The carbonyl carbon is an electrophilic center and is subject to nucleophilic addition, as seen in reduction reactions. The α-hydrogens on the methyl group (C1) are weakly acidic and can be removed by a strong base to form an enolate ion. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions.
Detailed Mechanistic Investigations of Reaction Pathways
Studies on Iminium Ion and Enamine Intermediates in Aminoketone Rearrangements
The interaction between the amino and ketone groups can lead to the formation of iminium ions and enamines, which are key intermediates in many reactions. libretexts.org An aldehyde or ketone reacts with a primary amine to yield an imine. libretexts.org Although 3-amino-3-phenylbutan-2-one is a primary amine, intermolecular condensation with another molecule of itself or an external carbonyl compound can lead to imine formation.
The process typically begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water leads to the formation of a resonance-stabilized iminium ion. libretexts.org This iminium ion is a powerful electrophile and is central to reactions like the Mannich reaction. numberanalytics.com
Iminium ions can be deprotonated at an adjacent carbon to form an enamine. libretexts.orgorgoreview.com While enamines are more commonly formed from secondary amines, the imine formed from a primary amine can exist in tautomeric equilibrium with its enamine form. wikipedia.org This imine-enamine tautomerism is analogous to the keto-enol tautomerism. wikipedia.org These enamine intermediates are nucleophilic at the α-carbon and are crucial in reactions like the Stork enamine alkylation. jove.com
Exploration of Radical Reaction Mechanisms in Carbonyl Systems
The carbonyl group can participate in radical reactions. One common pathway involves a single-electron transfer (SET) to the ketone, typically from a metal like sodium or magnesium, to form a ketyl radical anion. This intermediate can then undergo various reactions, such as dimerization to form a pinacol.
Furthermore, the C-H bonds alpha to the carbonyl group can be involved in radical processes. For instance, the α-C–H amination of ketones can proceed through a radical pathway, offering a direct method for synthesizing α-amino ketones. acs.org While the target compound is already an α-amino ketone, similar radical mechanisms could lead to side reactions or further functionalization. Photocatalysis has also emerged as a powerful tool to initiate radical reactions at the α-position of carbonyls, enabling C-C bond formation. organic-chemistry.org The presence of the amino and phenyl groups can influence the stability and reactivity of any radical intermediates formed at the α-carbon.
Advanced Derivatization Strategies for Functional Group Interconversion
The primary amino group of 3-amino-3-phenylbutan-2-one is a versatile functional handle for a variety of chemical transformations. Derivatization can be employed to alter the molecule's properties for synthetic purposes, such as installing protecting groups, or for analytical applications to enhance detectability.
The nucleophilic character of the primary amino group allows for the straightforward formation of stable amide and carbamate (B1207046) linkages. These reactions are fundamental in organic synthesis, particularly in peptide chemistry and the installation of protecting groups. masterorganicchemistry.com
Amide Formation: The conversion of the amino group to an amide is typically achieved by reaction with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), through a nucleophilic acyl substitution mechanism. studysmarter.co.uklibretexts.org The reaction with an acyl chloride is rapid and often exothermic, proceeding via a tetrahedral intermediate that collapses to form the amide and release hydrogen chloride. studysmarter.co.uk Alternatively, direct coupling with a carboxylic acid can be mediated by a dehydrating agent, such as a carbodiimide (B86325) (e.g., DCC, EDCI), which activates the carboxylic acid for nucleophilic attack by the amine.
Carbamate Formation: Carbamates are functional groups that can be considered hybrids of an ester and an amide and are exceptionally useful as protecting groups for amines due to their stability under various conditions and their susceptibility to selective cleavage. masterorganicchemistry.com They are commonly formed by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate to form the Cbz group) or an activated carbonate like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the Boc-carbamate. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the reagent. nih.govacs.org
| Derivative Type | Reagent Class | Example Reagent | General Reaction Conditions |
|---|---|---|---|
| Amide | Acyl Halide | Acetyl Chloride (CH₃COCl) | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Can be run neat or in a solvent; may require mild heating. | |
| Carboxylic Acid + Coupling Agent | Benzoic Acid + DCC | Aprotic solvent (e.g., DCM, DMF) at room temperature. | |
| Carbamate | Chloroformate | Benzyl Chloroformate (Cbz-Cl) | Aqueous base (Schotten-Baumann conditions) or organic base in an aprotic solvent. wikipedia.org |
| Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) | Aprotic solvent (e.g., THF, Dioxane), often with a mild base. masterorganicchemistry.com | |
| Isocyanate | Phenyl Isocyanate (PhNCO) | Aprotic solvent; reaction proceeds readily without a catalyst. wikipedia.org |
For analytical purposes, particularly in chromatography, derivatization is a key strategy to enhance the detection and separation of compounds that lack a strong chromophore or fluorophore, or that have poor volatility for gas chromatography (GC). thermofisher.comnih.gov The primary amine of 3-amino-3-phenylbutan-2-one can be readily derivatized to introduce a tag that facilitates highly sensitive quantification by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). vt.edu
For HPLC Analysis: Derivatization for HPLC commonly involves attaching a molecule with strong ultraviolet (UV) absorbance or fluorescence properties. thermofisher.com This pre-column derivatization converts the analyte into a derivative that can be detected with high sensitivity.
Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent N-dansyl sulfonamide derivatives, enabling detection at very low concentrations. researchgate.net
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives. thermofisher.comlibretexts.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Yields stable, fluorescent derivatives suitable for HPLC analysis. thermofisher.comlibretexts.org
Benzoyl Chloride: Forms benzoyl amides that have enhanced UV absorbance and are suitable for quantification by UHPLC-MS/MS. acs.org
For GC-MS Analysis: Derivatization for GC aims to increase the volatility and thermal stability of the analyte while reducing its polarity to improve chromatographic peak shape. vt.edujfda-online.com
Acylating Reagents: Anhydrides of fluorinated carboxylic acids, such as trifluoroacetic anhydride (TFAA), react with the amine to form stable, volatile trifluoroacetyl derivatives with excellent chromatographic properties. iu.edu
Silylating Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. nih.goviu.edu
Chloroformates: Propyl chloroformate is effective for derivatizing amines in aqueous samples, creating derivatives suitable for GC-FID or GC-MS analysis. vt.edu
| Analytical Technique | Derivatizing Reagent | Abbreviation | Resulting Derivative | Detection Principle |
|---|---|---|---|---|
| HPLC | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | DNS-Cl | N-Dansyl sulfonamide | Fluorescence. researchgate.net |
| o-Phthalaldehyde (with thiol) | OPA | Fluorescent isoindole | Fluorescence. thermofisher.com | |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | FMOC-amine | Fluorescence, UV Absorbance. libretexts.org | |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | NBD-amine | Fluorescence. mdpi.com | |
| GC-MS | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Mass Spectrometry, Electron Capture Detection (ECD). iu.edu |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-Trimethylsilyl (TMS) amine | Mass Spectrometry (MS). iu.edu | |
| Pentafluorobenzoyl chloride | PFBOC | Pentafluorobenzamide | MS, Electron Capture Detection (ECD). researchgate.net |
Advanced Analytical Methodologies for Comprehensive Characterization and Purity Profiling
High-Resolution Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for unambiguous structure elucidation in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the 3-Amino-3-phenylbutan-2-one hydrochloride molecule.
In a typical ¹H NMR spectrum, the protons of the phenyl group are expected to appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methylene (B1212753) (-CH2-) protons adjacent to the phenyl group would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence, further downfield. The methine proton (-CH-) adjacent to both the amino and carbonyl groups would produce a signal whose multiplicity depends on the neighboring protons. The methyl protons (-CH3) would appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) would be the most downfield signal, typically above 190 ppm. The aromatic carbons of the phenyl ring would appear in the 120-140 ppm range, while the aliphatic carbons of the butane (B89635) backbone would be found at higher field strengths. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, confirming the molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-3-phenylbutan-2-one Note: Data is predictive and actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carbonyl (C=O) | - | ~205-210 |
| Phenyl C (quaternary) | - | ~135-140 |
| Phenyl CH (ortho, meta, para) | ~7.2-7.5 (multiplet) | ~125-130 |
| Methylene (-CH2-) | ~3.0-3.5 (singlet) | ~45-55 |
| Quaternary C (-C(NH3+)-) | - | ~60-70 |
| Methyl (-CH3) | ~1.5-2.0 (singlet) | ~25-30 |
| Amino (-NH3+) | Variable, broad | - |
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For 3-Amino-3-phenylbutan-2-one hydrochloride, the IR spectrum would exhibit several characteristic absorption bands. The presence of the ammonium (B1175870) salt (-NH3+) would be indicated by broad stretching vibrations in the 2800-3200 cm⁻¹ region. A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1710-1720 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be visible in the 2850-3000 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for 3-Amino-3-phenylbutan-2-one hydrochloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (-NH3+) | N-H Stretch | 2800-3200 (broad) |
| Ketone (C=O) | C=O Stretch | 1710-1720 (strong, sharp) |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aliphatic Groups | C-H Stretch | 2850-3000 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) analyzer allow for the measurement of mass-to-charge ratios (m/z) with high accuracy.
For 3-Amino-3-phenylbutan-2-one (the free base), the predicted monoisotopic mass is 163.09972 Da. uni.lu In positive ion ESI mode, the compound would be detected as the protonated molecule, [M+H]⁺, with a predicted m/z of 164.10700. uni.lu HRMS can confirm this value to within a few parts per million (ppm), providing strong evidence for the molecular formula C₁₀H₁₃NO.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecule, which provides structural confirmation. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses, such as ammonia (B1221849) (loss of 17 Da) and water (loss of 18 Da). nih.gov Alpha-cleavage adjacent to the carbonyl group or the amino group can also occur, leading to specific fragment ions that help to piece together the molecular structure. The fragmentation of protonated phenylalanine, a related structure, often involves the combined loss of H₂O and CO. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-Amino-3-phenylbutan-2-one
| Ion Species | Predicted m/z | Information Provided |
| [M+H]⁺ | 164.10700 | Exact mass of the protonated molecule uni.lu |
| [M+Na]⁺ | 186.08894 | Sodium adduct confirmation uni.lu |
| [M+H - NH₃]⁺ | 147.0807 | Fragment ion from loss of ammonia |
| [M+H - H₂O]⁺ | 146.0964 | Fragment ion from loss of water |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. researchgate.net
In 3-Amino-3-phenylbutan-2-one hydrochloride, the primary chromophore is the phenyl group. nih.gov The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. uobabylon.edu.iq A strong absorption band, known as the E-band, is expected at shorter wavelengths (around 200-220 nm), while a weaker, fine-structured band, the B-band, typically appears around 250-270 nm. scholarsresearchlibrary.com The ketone's carbonyl group also has a weak n → π* transition, but its absorption is often much weaker and may be obscured by the more intense absorptions of the phenyl ring. While not providing detailed structural information on its own, UV-Vis spectroscopy is valuable for quantitative analysis and for confirming the presence of the aromatic system. uobabylon.edu.iqscholarsresearchlibrary.com
State-of-the-Art Chromatographic Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities, byproducts, and related substances, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for assessing the purity and quantifying the amount of 3-Amino-3-phenylbutan-2-one hydrochloride. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
A typical method for this compound would involve reversed-phase chromatography, using a nonpolar stationary phase like a C18 column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of compounds with varying polarities. For a related compound, 3-amino-1-phenylbutane, a successful separation was achieved on a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid. mdpi.com
Detection is commonly performed using a UV detector set to a wavelength where the phenyl chromophore absorbs, or for higher sensitivity and specificity, a mass spectrometer (LC-MS). UPLC systems, which use smaller particle-sized columns and higher pressures, offer significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. nih.govfrontiersin.orgnih.gov These techniques are crucial for purity profiling, stability testing, and quantitative assays in research and quality control settings.
Table 4: Typical HPLC/UPLC Method Parameters for Analysis
| Parameter | Typical Condition |
| Technique | Reversed-Phase UPLC or HPLC |
| Column | C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) frontiersin.orgnih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.3 - 0.7 mL/min mdpi.com |
| Column Temperature | 25 - 40 °C mdpi.com |
| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (LC-MS/MS) nih.govup.ac.za |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Analogs and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. escholarship.org It is particularly well-suited for the analysis of potential volatile analogs and degradation products that may be present in samples of 3-Amino-3-phenylbutan-2-one hydrochloride. The process involves separating chemical mixtures in the gas chromatograph and then identifying the components at a molecular level using the mass spectrometer. mdpi.comkyushu-u.ac.jp
In the context of 3-Amino-3-phenylbutan-2-one hydrochloride, GC-MS can be employed to detect impurities from the synthesis process or products formed during storage. Degradation can occur through various pathways, such as oxidation or hydrolysis, leading to the formation of new, potentially volatile, chemical entities. For GC-MS analysis, the sample is typically vaporized and injected into the GC column. As the sample travels through the column, its components are separated based on their boiling points and interactions with the column's stationary phase. gcms.cz
Following separation, the individual components enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum produced is a unique molecular fingerprint that allows for the identification of the compound. By comparing these spectra to established libraries like the NIST database, even trace amounts of volatile analogs or degradation products can be identified. escholarship.org For instance, potential degradation could lead to the formation of compounds such as 3-hydroxy-3-phenylbutan-2-one (B8786790) through hydrolysis.
Below is a hypothetical data table illustrating potential findings from a GC-MS analysis of a 3-Amino-3-phenylbutan-2-one hydrochloride sample that has undergone partial degradation.
Table 1: Illustrative GC-MS Data for Potential Analogs and Degradation Products
| Retention Time (min) | Major Mass Fragments (m/z) | Compound Identification |
|---|---|---|
| 8.5 | 58, 77, 105, 148 | 3-Amino-3-phenylbutan-2-one |
| 7.2 | 43, 77, 105, 164 | 3-hydroxy-3-phenylbutan-2-one |
| 6.8 | 77, 105, 120 | Benzaldehyde |
| 5.4 | 43, 58 | Acetone |
Stereochemical Analysis and Enantiomeric Purity Determination
3-Amino-3-phenylbutan-2-one hydrochloride possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-enantiomers). The determination of the specific stereochemistry is crucial, as different enantiomers can exhibit distinct biological activities.
Chromatographic Methods for Enantiomeric Excess (ee) Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common methods for determining the enantiomeric excess (ee) of a chiral compound. nih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
For the analysis of 3-Amino-3-phenylbutan-2-one hydrochloride, chiral HPLC is a preferred method. The sample is dissolved in a suitable solvent and injected into the HPLC system equipped with a chiral column. As the mobile phase carries the sample through the column, the two enantiomers are retained to different extents due to their differential diastereomeric interactions with the CSP. This results in two separate peaks in the resulting chromatogram, each corresponding to one enantiomer.
The enantiomeric excess is calculated from the relative areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
This analysis provides a quantitative measure of the purity of one enantiomer over the other in the sample. mdpi.com Alternative high-throughput methods, such as fluorescence-based assays, can also be used for rapid screening of enantiomeric excess. nih.gov
Table 2: Example Chiral HPLC Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-enantiomer | 12.3 | 98500 | 97.0% |
| (S)-enantiomer | 14.1 | 1500 |
Computational Chemistry and Theoretical Investigations of 3 Amino 3 Phenylbutan 2 One Hydrochloride
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods provide insights into the geometric and electronic nature of the compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-Amino-3-phenylbutan-2-one hydrochloride, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Subsequent electronic structure analysis would reveal details about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.
Selection and Impact of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP)
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Common choices range from minimal sets like STO-3G to more extensive and flexible ones like the Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).
The exchange-correlation functional approximates the complex electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for organic molecules. The selection of both the basis set and the functional is a critical step that influences the reliability of the predicted molecular properties.
Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy
To achieve higher accuracy, particularly for systems where electron correlation effects are significant, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory of the second order (MP2) is one such method that provides a more sophisticated treatment of electron correlation than standard DFT functionals. While computationally more demanding, MP2 calculations can serve as a benchmark to validate the results obtained from DFT methods and provide more reliable energetic and geometric parameters.
Prediction and Interpretation of Electronic and Reactivity Descriptors
From the electronic structure calculations, several key descriptors can be derived to predict the molecule's reactivity and electronic behavior.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Amino-3-phenylbutan-2-one Hydrochloride (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Descriptor | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Calculation of Molecular Electrostatic Potential (MESP) Surfaces
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms. Conversely, regions of positive potential (typically colored in shades of blue) are electron-deficient and prone to nucleophilic attack, such as the hydrogen atom of the ammonium (B1175870) group in the hydrochloride salt.
Theoretical Prediction of Dissociation Constants (pKa) and Protonation Sites
The determination of dissociation constants (pKa) and the identification of protonation sites are crucial for understanding the chemical behavior of a molecule in various environments. For 3-Amino-3-phenylbutan-2-one hydrochloride, computational methods provide a powerful tool to predict these properties, offering insights that complement experimental studies.
Theoretical pKa prediction for molecules like 3-Amino-3-phenylbutan-2-one hydrochloride typically involves quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. rsc.orgkyushu-u.ac.jp These calculations can be performed using various thermodynamic cycles. A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and then accounting for solvation effects using a continuum solvation model, such as the Polarizable Continuum Model (PCM). rsc.orgkyushu-u.ac.jp
The primary protonation site in 3-Amino-3-phenylbutan-2-one is the amino group, forming the hydrochloride salt. Computational analysis can confirm this by comparing the energies of different protonated forms of the molecule. The structure with the proton on the nitrogen atom of the amino group is expected to be significantly more stable than structures where the proton is located on the carbonyl oxygen, for instance.
The pKa of the protonated amino group is influenced by the molecular structure, including the presence of the phenyl and ketone functionalities. Electron-withdrawing groups tend to lower the pKa, making the conjugate acid more acidic, while electron-donating groups have the opposite effect. In the case of 3-Amino-3-phenylbutan-2-one, the phenyl group and the adjacent carbonyl group can influence the basicity of the amino group through inductive and resonance effects.
A hypothetical data table illustrating the kind of results obtained from such theoretical predictions is presented below. The values are for illustrative purposes and represent typical outcomes of DFT-based pKa calculations for similar beta-aminoketones.
| Functional Group | Predicted pKa (Computational) |
| Protonated Amine (-NH3+) | 8.5 - 9.5 |
| Alpha-Carbon Proton (Cα-H) | > 20 |
Table 1: Hypothetical predicted pKa values for the acidic protons in 3-Amino-3-phenylbutan-2-one.
These theoretical predictions are valuable in understanding the ionization state of the molecule at different pH values, which is critical for its reactivity, solubility, and biological interactions.
Theoretical Exploration of Spectroscopic and Intermolecular Interactions
Computational chemistry also allows for the theoretical exploration of spectroscopic properties and intermolecular interactions, providing a molecular-level understanding of the behavior of 3-Amino-3-phenylbutan-2-one hydrochloride.
Nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. nih.govfrontiersin.org Computational methods, particularly DFT, are frequently employed to predict the NLO response of molecules. researchgate.net For compounds related to 3-Amino-3-phenylbutan-2-one, which possess a combination of an aromatic ring and a ketone group, theoretical studies can elucidate their potential as NLO materials.
The key parameters that determine the NLO response are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These properties are related to the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with large NLO responses often feature an electron donor and an electron acceptor group connected by a π-conjugated system, facilitating intramolecular charge transfer.
While 3-Amino-3-phenylbutan-2-one itself does not have a classic donor-acceptor π-conjugated system, the phenyl group and the carbonyl group can contribute to its NLO properties. Computational studies on similar aromatic ketones can provide insights into the magnitude of these properties. acs.org The calculations would typically involve geometry optimization followed by the calculation of polarizabilities and hyperpolarizabilities using a suitable level of theory and basis set.
Below is an illustrative table of calculated NLO properties for a related aromatic ketone, demonstrating the type of data generated from such computational studies.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 2.5 - 4.0 |
| Average Polarizability (α) | 100 - 150 |
| First Hyperpolarizability (β) | 50 - 200 |
Table 2: Hypothetical calculated nonlinear optical properties for a related aromatic ketone.
These theoretical investigations are instrumental in screening and designing new molecules with enhanced NLO properties for various technological applications.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For structures related to 3-Amino-3-phenylbutan-2-one, which can be considered as potential ligands for biological receptors, molecular docking simulations can provide valuable insights into their binding modes and affinities.
The process of molecular docking involves several key steps. First, the three-dimensional structures of the ligand (the small molecule) and the receptor (typically a protein) are obtained, either from experimental data or through homology modeling. The ligand is then placed in the binding site of the receptor, and its conformational space is explored to find the most favorable binding pose. This is achieved by using a scoring function that estimates the binding free energy for each pose.
For beta-aminoketone derivatives, which are known to interact with various biological targets, docking studies can help in understanding the structure-activity relationships. nih.govnih.gov The interactions between the ligand and the receptor can be analyzed in detail, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.
A hypothetical example of molecular docking results for a related phenylbutanone derivative with a target protein is shown in the table below.
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.0 to -9.0 |
| Key Interacting Residues | Tyr123, Phe256, Asp301 |
| Types of Interactions | Hydrogen bond with Asp301, Pi-pi stacking with Phe256 |
Table 3: Hypothetical molecular docking results for a related phenylbutanone derivative.
These simulations are a cornerstone of modern drug discovery and development, enabling the rational design of new and more potent therapeutic agents. nih.gov
Strategic Applications of 3 Amino 3 Phenylbutan 2 One Hydrochloride As a Core Synthetic Building Block
Advanced Pharmaceutical Intermediate Synthesis
The primary documented application of 3-amino-3-phenylbutan-2-one hydrochloride is as a foundational element in the synthesis of complex therapeutic agents. Its structural features are leveraged to build molecules with specific biological activities.
Precursor in the Stereoselective Synthesis of Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. While the stereoselective synthesis of these moieties is a significant area of chemical research, specific documented examples detailing the use of 3-amino-3-phenylbutan-2-one hydrochloride as a direct precursor are not extensively reported in publicly available scientific literature. However, its inherent structure as a chiral α-aminoketone suggests its potential as a substrate for diastereoselective reduction to form the corresponding chiral amino alcohol, a common strategy in pharmaceutical synthesis. The general importance of chiral building blocks is well-established, with numerous enzymatic and chemical methods developed for the stereoselective synthesis of chiral amines from various prochiral ketones.
Integral Component in the Construction of Complex Therapeutically Relevant Molecules
A significant application of 3-amino-3-phenylbutan-2-one is its role as a key building block in the development of inhibitors for the Hepatitis C virus (HCV). A Japanese patent identifies 3-amino-3-phenylbutan-2-one as a component in the synthesis of compounds targeted as HCV inhibitors. researchgate.net This highlights the compound's utility in medicinal chemistry for creating novel antiviral agents. The incorporation of this specific fragment into a larger molecular entity underscores its value in constructing molecules with precise three-dimensional arrangements necessary for biological target engagement.
Below is a data table summarizing the key information regarding its application as a pharmaceutical intermediate.
| Application Category | Specific Role | Therapeutic Target |
| Pharmaceutical Intermediate | Synthetic Building Block | Hepatitis C Virus (HCV) researchgate.net |
Utilization as Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically pure compounds. Chiral molecules, particularly amines and their derivatives, are often employed as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While the structure of 3-amino-3-phenylbutan-2-one hydrochloride makes it a plausible candidate for derivatization into a chiral ligand or auxiliary, there is a lack of specific research in published literature demonstrating its direct application in this context. The development of new chiral ligands is a continuous effort in chemistry to improve the efficiency and selectivity of asymmetric transformations.
Role in the Development of Agrochemical and Fine Chemical Entities
The development of novel agrochemicals and fine chemicals often relies on the availability of versatile and structurally diverse building blocks. Chiral amines are known to be important components in some agrochemical products. However, specific studies or patents detailing the use of 3-amino-3-phenylbutan-2-one hydrochloride in the synthesis of agrochemical or fine chemical entities are not readily found in the scientific domain. Its potential in these areas remains largely unexplored based on available data.
Q & A
Q. How can 3-amino-3-phenylbutan-2-one hydrochloride be synthesized and purified for initial characterization?
- Methodological Answer : Synthesis typically involves condensation of phenylacetone with ammonia under acidic conditions, followed by hydrochlorination. Purification can be achieved via recrystallization using ethanol/water mixtures. Characterization should include melting point determination, FT-IR for amine and ketone functional groups, and elemental analysis (C, H, N, Cl) to confirm stoichiometry. Preliminary HPLC (e.g., Kromasil C18 column, methanol-phosphate buffer mobile phase) can assess purity .
Q. What analytical techniques are suitable for quantifying 3-amino-3-phenylbutan-2-one hydrochloride in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (207–210 nm) is optimal. Use a C18 column and a mobile phase combining methanol with a phosphate buffer (e.g., 30:70 methanol:0.03 M KH₂PO₄). Calibration curves (1–10 μg/mL) should achieve linearity (r² > 0.999) and recovery rates >99% with RSD <2% . For rapid screening, TLC with ninhydrin staining can detect free amine groups.
Q. What safety protocols are critical when handling 3-amino-3-phenylbutan-2-one hydrochloride?
- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store in airtight containers at 2–8°C. Neutralize waste with dilute NaOH before disposal. Toxicity data may be inferred from structurally similar hydrochlorides, where acute exposure risks include respiratory irritation .
Advanced Research Questions
Q. How can structural contradictions in NMR data for 3-amino-3-phenylbutan-2-one hydrochloride be resolved?
- Methodological Answer : Discrepancies in ¹H/¹³C NMR signals (e.g., amine proton exchange broadening) require deuterated solvents (DMSO-d₆) and elevated temperatures (40–60°C) to sharpen peaks. 2D NMR (HSQC, HMBC) clarifies coupling between the ketone (δ ~200 ppm) and adjacent NH₂ group. Compare with computational models (DFT-based chemical shift predictions) .
Q. What strategies optimize enantiomeric resolution of 3-amino-3-phenylbutan-2-one hydrochloride for stereochemical studies?
- Methodological Answer : Chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid can separate enantiomers. Alternatively, derivatize with Marfey’s reagent (FDAA) and analyze via LC-MS. Circular dichroism (CD) at 220–250 nm confirms absolute configuration .
Q. How do pH and counterion effects influence the stability of 3-amino-3-phenylbutan-2-one hydrochloride in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–7. Monitor degradation (e.g., hydrolysis of the ketone to carboxylic acid) via UPLC-MS. Phosphate buffers (pH 6.5) minimize decomposition. Compare with non-hydrochloride salts to assess counterion impact on solubility and shelf life .
Data Interpretation & Experimental Design
Q. How to address low reproducibility in biological activity assays involving 3-amino-3-phenylbutan-2-one hydrochloride?
- Methodological Answer : Ensure batch-to-batch consistency via HPLC purity checks (>98%). Control humidity during assays to prevent hygroscopic degradation. Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects. Statistical tools like Grubbs’ test identify outlier data points .
Q. What computational methods predict the pharmacokinetic properties of 3-amino-3-phenylbutan-2-one hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
